The Strategic Application of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS 1247379-03-8) in Advanced Pharmacophore Design
The Strategic Application of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS 1247379-03-8) in Advanced Pharmacophore Design
Executive Summary & Chemical Identity
In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: ) [1] is a highly versatile, lipophilic intermediate. Structurally, it features a tetrahydropyran (THP) ring etherified with a 2-bromo-1-phenylethyl moiety.
This specific structural combination provides two distinct chemical advantages:
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The Primary Bromide: Acts as an excellent, sterically unhindered electrophile for downstream SN2 functionalization (e.g., amination, thiolation).
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The THP-Benzylic Ether Core: Imparts favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility compared to simple cycloalkanes, while the phenyl ring provides essential π−π stacking capabilities for target protein binding.
Quantitative Physicochemical Profiling
To establish a baseline for reaction planning and purification, the core physicochemical properties of the compound are summarized below.
Table 1: Physicochemical and Identification Properties
| Property | Value / Description |
| CAS Registry Number | 1247379-03-8 |
| Molecular Formula | C13H17BrO2 |
| Molecular Weight | 285.18 g/mol |
| SMILES String | BrCC(C1=CC=CC=C1)OC2CCOCC2 |
| Purity Standard | ≥ 98% (Typical commercial grade) |
| Storage Conditions | Sealed, dry, 2–8 °C (to prevent ether cleavage/hydrolysis) |
| Key Functional Groups | Primary Alkyl Halide, Benzylic Ether, Tetrahydropyran |
Mechanistic Rationale: The Bromoalkoxylation Pathway
The de novo synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran relies on the highly regioselective [2]. The causality behind the experimental design is rooted in the electrophilic nature of N-Bromosuccinimide (NBS) and the nucleophilicity of tetrahydro-2H-pyran-4-ol.
When styrene is exposed to NBS, the alkene π -electrons attack the electrophilic bromine atom, generating a cyclic bromonium ion intermediate. Because the intermediate bridges a primary and a secondary benzylic carbon, the benzylic carbon bears a significant partial positive charge ( δ+ ) due to resonance stabilization from the adjacent phenyl ring.
Consequently, the nucleophile (tetrahydro-2H-pyran-4-ol) selectively attacks the more substituted benzylic position (Markovnikov regioselectivity), opening the bromonium ring and yielding the target ether with the bromine atom relegated to the terminal, less hindered carbon [3].
Fig 1. NBS-mediated bromoalkoxylation workflow generating the target ether.
Experimental Protocol: Synthesis of CAS 1247379-03-8
To ensure high yields and suppress unwanted side reactions (such as styrene polymerization or dibromination), the reaction must be conducted under strictly controlled, self-validating conditions.
Step-by-Step Methodology
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Reagent Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent of styrene (10 mmol) and 1.5 equivalents of tetrahydro-2H-pyran-4-ol (15 mmol) in 50 mL of anhydrous dichloromethane (DCM).
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the radical-mediated allylic bromination pathway (Wohl-Ziegler reaction) and prevent the exothermic polymerization of styrene.
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NBS Introduction: Add 1.1 equivalents of recrystallized N-Bromosuccinimide (11 mmol) portion-wise over 15 minutes. Protect the flask from light using aluminum foil to further inhibit radical pathways [3].
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Reaction Execution: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature, stirring for an additional 4 hours.
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Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, quench with saturated aqueous Na2S2O3 , extract with EtOAc, and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).
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Validation: The disappearance of the UV-active styrene spot ( Rf≈0.9 ) and the emergence of a new UV-active spot ( Rf≈0.5 ) confirms the consumption of the starting material.
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Workup & Purification: Quench the bulk reaction with 30 mL of saturated aqueous sodium thiosulfate to destroy residual NBS. Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.
Table 2: Reaction Optimization Data for Bromoalkoxylation
| Solvent System | Temperature | Additive | Yield (%) | Regioselectivity (Markovnikov : Anti) |
| DCM | 0 °C to RT | None | 82% | > 95 : 5 |
| THF | RT | None | 65% | 88 : 12 |
| MeCN | 0 °C to RT | K2CO3 | 78% | 92 : 8 |
Downstream Application: Pharmacophore Generation via SN2 Displacement
The primary utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran lies in its capacity to generate tertiary amine pharmacophores. The primary bromide is perfectly primed for SN2 nucleophilic substitution. By reacting this building block with secondary amines (e.g., piperidine, morpholine, or substituted piperazines), researchers can rapidly synthesize libraries of basic ligands often targeted toward G-Protein Coupled Receptors (GPCRs).
SN2 Amination Protocol
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Setup: Dissolve 1.0 eq of the bromide intermediate in anhydrous acetonitrile (MeCN).
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Nucleophile & Base: Add 1.5 eq of the desired secondary amine and 2.0 eq of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct and preventing the protonation (and subsequent deactivation) of the nucleophilic amine.
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Thermal Activation: Heat the mixture to 70 °C for 12 hours.
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Validation Checkpoint: Crude 1H -NMR of the worked-up product must show an upfield shift of the terminal −CH2− protons (originally adjacent to the electronegative bromine at ≈3.5 ppm, shifting to ≈2.6−2.8 ppm adjacent to the nitrogen), validating the successful displacement.
Fig 2. Downstream S_N2 amination pathway for GPCR pharmacophore generation.
